3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
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Overview
Description
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the 3-bromo-4-methoxyphenyl intermediate: This can be achieved through bromination and methoxylation of a suitable phenyl precursor.
Synthesis of the 1,3-thiazol-2-yloxy intermediate: This involves the formation of the thiazole ring, which can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Coupling of the intermediates: The final step involves coupling the 3-bromo-4-methoxyphenyl intermediate with the 1,3-thiazol-2-yloxy intermediate using appropriate reagents and conditions to form the azetidin-1-yl propan-1-one structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents:
Diagnostic Tools: It may be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The unique combination of functional groups in 3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one gives it distinct chemical and biological properties. The presence of the thiazole ring and the azetidinyl group may confer specific reactivity and biological activity that is not observed in similar compounds.
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-21-14-4-2-11(8-13(14)17)3-5-15(20)19-9-12(10-19)22-16-18-6-7-23-16/h2,4,6-8,12H,3,5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJMPRNGLSTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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